3-Chloro-6-(pyridin-4-yl)pyridazine

CAS No.: 79472-17-6

Cat. No.: VC3744758

Molecular Formula: C9H6ClN3

Molecular Weight: 191.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79472-17-6 |

|---|---|

| Molecular Formula | C9H6ClN3 |

| Molecular Weight | 191.62 g/mol |

| IUPAC Name | 3-chloro-6-pyridin-4-ylpyridazine |

| Standard InChI | InChI=1S/C9H6ClN3/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-6H |

| Standard InChI Key | ZFKNPROCZUOLMY-UHFFFAOYSA-N |

| SMILES | C1=CC(=NN=C1C2=CC=NC=C2)Cl |

| Canonical SMILES | C1=CC(=NN=C1C2=CC=NC=C2)Cl |

Introduction

Chemical Structure and Basic Properties

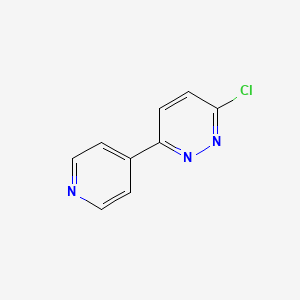

3-Chloro-6-(pyridin-4-yl)pyridazine features a unique structure with two heterocyclic rings connected through a single bond. The pyridazine core contains two adjacent nitrogen atoms in a six-membered aromatic ring, with a chlorine atom at position 3 and a pyridin-4-yl substituent at position 6. The molecular formula of this compound is C9H6ClN3, with a calculated molecular weight of 191.62 g/mol . The structure presents multiple sites for potential functionalization and modification, making it a versatile building block in organic synthesis.

Physical and Chemical Characteristics

The physical appearance and properties of 3-Chloro-6-(pyridin-4-yl)pyridazine are determined by its molecular structure and electronic distribution. While specific physical data is limited in the available research, the compound is expected to exhibit properties common to halogenated heterocycles, including moderate to high melting points and limited water solubility. The presence of three nitrogen atoms and one chlorine atom in the structure contributes to its polarity and potential for hydrogen bonding interactions.

Table 1: Basic Properties of 3-Chloro-6-(pyridin-4-yl)pyridazine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H6ClN3 | |

| Molecular Weight | 191.62 g/mol | |

| CAS Number | 79472-17-6 | |

| PubChem CID | 13059428 | |

| Creation Date in PubChem | 2007-02-08 | |

| Last Modified in PubChem | 2025-04-05 |

Nomenclature and Identification

The primary chemical name of the compound is 3-Chloro-6-(pyridin-4-yl)pyridazine, but it is also known by several synonyms and identifiers. According to PubChem, these include 3-chloro-6-pyridin-4-ylpyridazine and 3-chloro-6-(4-pyridinyl)pyridazine . The compound is registered with the Chemical Abstracts Service (CAS) under the number 79472-17-6, which provides a unique identifier for this specific chemical entity .

Database Identifiers

In addition to the CAS registry number, 3-Chloro-6-(pyridin-4-yl)pyridazine is cataloged in various chemical databases with specific identifiers:

-

Additional identifiers include SCHEMBL1740270, DTXCID00467533, and the InChI key ZFKNPROCZUOLMY-UHFFFAOYSA-N

These identifiers facilitate cross-referencing across different chemical databases and research platforms, enabling comprehensive access to information about the compound.

Structural Relatives and Comparisons

Related Pyridazine Derivatives

Several structurally related compounds provide context for understanding 3-Chloro-6-(pyridin-4-yl)pyridazine. One such compound is 6-Chloro-3-methyl-4-(pyridin-4-yl)pyridazine (C10H8ClN3), which shares the pyridazine core and a pyridin-4-yl substituent, but differs in the positioning of the substituents and the presence of a methyl group instead of having the chlorine at a different position .

The similarities and differences between these compounds are summarized in the following table:

Table 2: Comparison of 3-Chloro-6-(pyridin-4-yl)pyridazine with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 3-Chloro-6-(pyridin-4-yl)pyridazine | C9H6ClN3 | 191.62 g/mol | Chlorine at position 3, pyridine at position 6 |

| 6-Chloro-3-methyl-4-(pyridin-4-yl)pyridazine | C10H8ClN3 | 205.64 g/mol | Chlorine at position 6, methyl at position 3, pyridine at position 4 |

| 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine | C12H11ClN2O2 | 250.68 g/mol | Chlorine at position 3, dimethoxyphenyl instead of pyridine at position 6 |

Structural Features and Their Implications

The structural arrangement of 3-Chloro-6-(pyridin-4-yl)pyridazine has several implications for its properties and potential applications:

-

The presence of multiple nitrogen atoms in the structure enhances the compound's ability to participate in hydrogen bonding and coordinate with metals

-

The chlorine substituent provides a reactive site for further functionalization through nucleophilic substitution reactions

-

The pyridine ring introduces additional nitrogen-based reactivity and potential binding sites

These structural features make 3-Chloro-6-(pyridin-4-yl)pyridazine a potential scaffold for developing biologically active compounds and functional materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume